molecular formula C12H9Br2NO B14031665 3-(Benzyloxy)-2,6-dibromopyridine

3-(Benzyloxy)-2,6-dibromopyridine

Cat. No.: B14031665
M. Wt: 343.01 g/mol
InChI Key: DRUFQFPBPRZPTP-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,6-dibromopyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyloxy group attached to the third position of a pyridine ring, which is further substituted with bromine atoms at the second and sixth positions. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2,6-dibromopyridine typically involves the bromination of a pyridine derivative followed by the introduction of the benzyloxy group. One common method involves the bromination of 2,6-dibromopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid. The resulting 2,6-dibromopyridine is then reacted with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2,6-dibromopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the benzyloxy group to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in water, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in ethanol.

Major Products Formed

    Substitution: Formation of 3-(Benzyloxy)-2,6-dimethoxypyridine or 3-(Benzyloxy)-2,6-di-tert-butoxypyridine.

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 3-(Hydroxy)-2,6-dibromopyridine.

Scientific Research Applications

3-(Benzyloxy)-2,6-dibromopyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,6-dibromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine atoms may contribute to its overall reactivity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-2,6-dichloropyridine: Similar structure with chlorine atoms instead of bromine.

    3-(Benzyloxy)-2,6-difluoropyridine: Similar structure with fluorine atoms instead of bromine.

    3-(Benzyloxy)-2,6-diiodopyridine: Similar structure with iodine atoms instead of bromine.

Uniqueness

3-(Benzyloxy)-2,6-dibromopyridine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

Molecular Formula

C12H9Br2NO

Molecular Weight

343.01 g/mol

IUPAC Name

2,6-dibromo-3-phenylmethoxypyridine

InChI

InChI=1S/C12H9Br2NO/c13-11-7-6-10(12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

DRUFQFPBPRZPTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)Br

Origin of Product

United States

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